Homatropine

Description

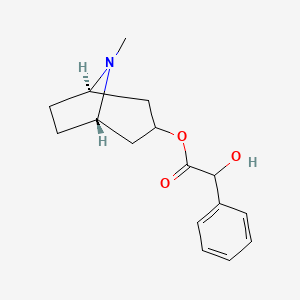

Structure

3D Structure

Properties

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVIKZXZYLEVOL-DGKWVBSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044014, DTXSID00858826 | |

| Record name | dl-Homatropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble as hydrobromide | |

| Record name | Homatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

87-00-3, 16175-57-8 | |

| Record name | Homatropine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dl-Homatropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homatropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMATROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QS6WCL55Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

191°C as methylbromide and 212°C as hydrobromide | |

| Record name | Homatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Homatropine's Mechanism of Action on Muscarinic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) is a synthetic tertiary amine alkaloid that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By reversibly binding to these receptors, this compound blocks the effects of the endogenous neurotransmitter, acetylcholine. This antagonism leads to a range of parasympatholytic effects, making it clinically useful, primarily in ophthalmology for mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). This guide provides a detailed examination of this compound's mechanism of action, its interaction with muscarinic receptor subtypes, the downstream signaling pathways it modulates, and the experimental protocols used to characterize its pharmacological profile.

Introduction to Muscarinic Receptors

Muscarinic acetylcholine receptors are a subtype of acetylcholine receptors that are G-protein coupled.[2] They are integral to the parasympathetic nervous system and are also present in the central nervous system. Five distinct subtypes of muscarinic receptors have been identified, designated M1 through M5.[2] These subtypes exhibit differential tissue distribution and couple to different intracellular signaling pathways:

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 G-proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o G-proteins.[2] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as inwardly rectifying potassium channels.

This compound's Mechanism of Action: Competitive Antagonism

This compound acts as a competitive antagonist at muscarinic receptors.[3] This means that it binds to the same site on the receptor as acetylcholine but does not activate it. By occupying the binding site, this compound prevents acetylcholine from binding and initiating a physiological response. This antagonism is reversible, and its effects can be overcome by increasing the concentration of acetylcholine at the receptor site.

While this compound is known to be a non-selective muscarinic antagonist, specific quantitative binding affinity data (Ki values) for each of the five human muscarinic receptor subtypes (M1-M5) are not consistently available in publicly accessible literature. For comparative purposes, the binding profile of the structurally related and well-characterized non-selective muscarinic antagonist, atropine (B194438), is often referenced.

Quantitative Data on Muscarinic Antagonism

Due to the limited availability of specific binding affinity data for this compound across all five muscarinic receptor subtypes, the following table provides a qualitative summary of its known antagonistic activity. For a quantitative perspective, the pKi values for atropine, a prototypical non-selective muscarinic antagonist, are included as a reference.

| Receptor Subtype | G-Protein Coupling | This compound Activity | Atropine pKi (Reference) |

| M1 | Gq/11 | Antagonist | ~8.9 - 9.3 |

| M2 | Gi/o | Antagonist | ~9.0 - 9.4 |

| M3 | Gq/11 | Antagonist | ~9.1 - 9.5 |

| M4 | Gi/o | Antagonist | ~8.9 - 9.3 |

| M5 | Gq/11 | Antagonist | ~8.7 - 9.1 |

Note: The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The provided pKi values for atropine are approximate and can vary based on the experimental conditions and tissue/cell type used.

Impact on Downstream Signaling Pathways

By blocking muscarinic receptors, this compound effectively inhibits their downstream signaling cascades.

Inhibition of Gq/11-Mediated Signaling (M1, M3, M5 Receptors)

This compound's antagonism at M1, M3, and M5 receptors prevents the activation of the Gq/11 pathway. This leads to the inhibition of phospholipase C and a subsequent reduction in the production of IP3 and DAG. The physiological consequences of this inhibition include:

-

Reduced intracellular calcium mobilization: This contributes to the relaxation of smooth muscles, such as the iris sphincter and ciliary muscle in the eye, leading to mydriasis and cycloplegia.

-

Decreased protein kinase C activation: This can affect a variety of cellular processes, including cell growth and differentiation.

Inhibition of Gi/o-Mediated Signaling (M2, M4 Receptors)

At M2 and M4 receptors, this compound's antagonism prevents the inhibition of adenylyl cyclase. This results in a disinhibition of cAMP production, although the physiological effect is primarily the blockade of acetylcholine-induced decreases in cAMP. This action is particularly relevant in cardiac tissue, where M2 receptor antagonism can lead to an increase in heart rate.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for each muscarinic receptor subtype.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled competitor: this compound.

-

Non-specific binding control: Atropine at a high concentration (e.g., 1 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10⁻¹¹ to 10⁻⁴ M).

-

Reagent Addition:

-

To all wells, add a fixed concentration of [³H]-NMS (typically at its Kd value).

-

To non-specific binding wells, add a saturating concentration of atropine.

-

To the competitor wells, add the corresponding concentration of this compound.

-

To total binding wells, add assay buffer.

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay

This assay is used to measure the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, which is a hallmark of Gq/11-coupled receptor activation.

Objective: To determine the functional potency (IC₅₀) of this compound in blocking agonist-induced calcium mobilization via M1, M3, and M5 receptors.

Materials:

-

Cell line stably expressing the muscarinic receptor subtype of interest (M1, M3, or M5).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A known muscarinic agonist (e.g., carbachol).

-

This compound.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the agonist (typically the EC₈₀) to all wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

cAMP Functional Assay

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production, which is characteristic of Gi/o-coupled receptor activation.

Objective: To determine the functional potency (IC₅₀) of this compound in blocking agonist-induced inhibition of cAMP production via M2 and M4 receptors.

Materials:

-

Cell line stably expressing the muscarinic receptor subtype of interest (M2 or M4).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

A known muscarinic agonist (e.g., carbachol).

-

This compound.

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with varying concentrations of this compound followed by a fixed concentration of the agonist.

-

cAMP Stimulation: Add forskolin to all wells to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which represents the concentration of this compound that restores 50% of the agonist-inhibited cAMP production.

-

Conclusion

This compound exerts its pharmacological effects through competitive antagonism of muscarinic acetylcholine receptors. By blocking the binding of acetylcholine to these receptors, it inhibits both Gq/11- and Gi/o-mediated signaling pathways. This leads to a reduction in parasympathetic tone, with clinically significant effects on various organ systems, most notably the eye. While it is generally considered a non-selective antagonist, a more detailed characterization of its binding affinities for the individual M1-M5 receptor subtypes would provide a more complete understanding of its pharmacological profile. The experimental protocols detailed in this guide represent the standard methodologies for characterizing the interaction of compounds like this compound with muscarinic receptors.

References

Homatropine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Structural Determinants of Muscarinic Receptor Antagonism

Homatropine (B1218969), a synthetic tropane (B1204802) alkaloid, serves as a cornerstone in the study of anticholinergic agents. Its structure, a strategic modification of atropine, provides a valuable framework for understanding the molecular interactions governing muscarinic receptor antagonism. This technical guide delves into the core principles of this compound's structure-activity relationship (SAR), offering a detailed examination of the quantitative data, experimental methodologies, and underlying signaling pathways critical for researchers and scientists in the field of drug development.

Core Structural Features and their Influence on Activity

This compound is an ester of the bicyclic amino alcohol, tropine (B42219), and mandelic acid. This chemical architecture is pivotal to its function as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). The SAR of this compound and its analogs can be dissected by analyzing three key structural components: the tropane ring, the ester linkage, and the acyl moiety.

-

The Tropane Moiety (Bicyclic Amine): The rigid 8-azabicyclo[3.2.1]octane skeleton of tropine is a crucial pharmacophoric element. The protonated tertiary amine at physiological pH is essential for the initial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the muscarinic receptor. The stereochemistry of the 3-hydroxyl group is also critical; esters of tropine (3α-tropanol) generally exhibit higher affinity than their pseudotropine (3β-tropanol) counterparts.

-

The Ester Linkage: The ester group is believed to be involved in hydrogen bonding with the receptor. Its presence and proper orientation are vital for high-affinity binding.

-

The Acyl Moiety (Mandelic Acid): The nature of the substituent at the α-carbon of the acyl group significantly influences both potency and receptor subtype selectivity. In this compound, the presence of a phenyl group and a hydroxyl group on the α-carbon of the mandelic acid portion is a key differentiator from atropine, which possesses a tropic acid moiety. This seemingly minor change—the absence of a hydroxymethyl group—results in a shorter duration of action and reduced potency compared to atropine.

Quantitative Structure-Activity Relationship Data

The affinity of this compound and its analogs for muscarinic receptors is quantified using various parameters, including the dissociation constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. The following tables summarize key quantitative data from various studies, highlighting the impact of structural modifications on muscarinic receptor affinity.

| Compound | Modification from this compound | Receptor Subtype | pA2 | Reference Tissue |

| This compound | - | M (Stomach) | 7.13 | Guinea Pig |

| This compound | - | M (Atria - Force) | 7.21 | Guinea Pig |

| This compound | - | M (Atria - Rate) | 7.07 | Guinea Pig |

| Compound | R Group (at C-3α of Tropane) | Receptor Subtype | pA2 |

| J4 | 2-thienylglycolyl | M3 | 7.992 |

| Atropine | Tropoyl | M (Gastric Fundus) | 8.16 |

| Pirenzepine | - | M (Gastric Fundus) | 7.06 |

Signaling Pathways of Muscarinic Receptors

This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors, which are G protein-coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), which couple to different G protein signaling pathways to elicit cellular responses. Understanding these pathways is crucial for predicting the functional consequences of muscarinic antagonism.

The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Probing the Cholinergic System: An In-depth Technical Guide to Homatropine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of homatropine (B1218969) as a valuable tool in neuroscience research. This compound, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), offers a means to investigate the multifaceted roles of the cholinergic system in various physiological and pathological processes. This document details its mechanism of action, provides structured experimental protocols for its application, summarizes available quantitative data, and visualizes the intricate signaling pathways it modulates.

Introduction to this compound as a Cholinergic Probe

This compound is a synthetic tertiary amine alkaloid that acts as a competitive inhibitor of acetylcholine at muscarinic receptors.[1] By blocking parasympathetic nerve stimulation, it has found clinical applications, but its utility extends into the laboratory as a probe to dissect the functions of the five muscarinic receptor subtypes (M1-M5).[1][2] Its structural similarity to atropine (B194438) provides a basis for understanding its general anticholinergic properties, which include effects on the central nervous system, smooth muscle, and various glands.[1][2] In neuroscience, this compound can be employed to investigate the role of muscarinic cholinergic signaling in learning, memory, attention, and the pathophysiology of neurological and psychiatric disorders.

Mechanism of Action

This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors, thereby preventing the endogenous ligand, acetylcholine (ACh), from activating them.[1] This antagonism blocks the downstream signaling cascades initiated by these G protein-coupled receptors (GPCRs). The five muscarinic receptor subtypes are broadly categorized into two families based on their G protein coupling:

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[3][4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7][8]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins.[9][10] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11][12] The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]

By blocking these receptors, this compound can inhibit a wide range of cellular responses, making it a powerful tool for studying the physiological roles of these pathways in the nervous system.

Quantitative Data: Receptor Binding Affinities

| Antagonist | Receptor Subtype | Species | Preparation | pKi / pKB | Reference |

| Atropine | M1 | Human | Cloned (CHO-K1 cells) | ~9.0 | [13] |

| Atropine | M2 | Human | Cloned (CHO-K1 cells) | ~9.2 | [13] |

| Atropine | M3 | Human | Cloned (CHO-K1 cells) | ~9.3 | [13] |

| Atropine | M4 | Human | Cloned (CHO-K1 cells) | ~9.0 | [13] |

| Atropine | M5 | Human | Cloned (CHO-K1 cells) | ~8.7 | [14] |

| Atropine | M3 | Rat | Prostatic homogenates | 8.89 (pKi) | [15] |

| Atropine | Non-selective | Human | Tracheal smooth muscle | 9.67 (pKB) | [16] |

Experimental Protocols

This section provides detailed methodologies for key experimental techniques in neuroscience where this compound can be utilized as a cholinergic probe.

In Vivo Microdialysis for Acetylcholine Measurement

-

Objective: To measure the effect of local this compound administration on extracellular acetylcholine levels in a specific brain region of a freely moving animal.

-

Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters in the extracellular fluid, such as acetylcholine, diffuse across the membrane into the perfusate, which is then collected and analyzed.[17][18][19]

-

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Microinfusion pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS for acetylcholine analysis

-

Artificial cerebrospinal fluid (aCSF)

-

This compound hydrobromide

-

Anesthetics

-

-

Procedure:

-

Animal Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples every 20-30 minutes for at least 60-90 minutes.

-

This compound Administration: Switch the perfusion medium to aCSF containing a known concentration of this compound (e.g., 1-100 µM). This is known as reverse dialysis.

-

Sample Collection: Continue collecting dialysate samples at regular intervals to monitor the change in extracellular acetylcholine levels in response to the muscarinic receptor blockade.

-

Analysis: Analyze the collected dialysate samples for acetylcholine concentration using HPLC-ECD or LC-MS/MS.

-

Data Interpretation: An increase in extracellular acetylcholine levels following this compound administration would suggest the presence of a tonic, inhibitory muscarinic autoreceptor-mediated control of acetylcholine release in the targeted brain region.

-

In Vitro Electrophysiology: Brain Slice Recordings

-

Objective: To investigate the role of muscarinic receptors in modulating neuronal excitability and synaptic transmission by applying this compound to acute brain slices.

-

Principle: Brain slices containing the neurons of interest are kept viable in an oxygenated aCSF bath. Electrophysiological recordings (e.g., whole-cell patch-clamp or field potential recordings) are performed to measure neuronal activity before, during, and after the application of this compound.[20][21]

-

Materials:

-

Vibrating microtome (vibratome)

-

Recording chamber and perfusion system

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

aCSF

-

This compound hydrobromide

-

-

Procedure:

-

Slice Preparation: Acutely prepare brain slices (e.g., 300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Baseline Recording: Obtain a stable baseline recording of the desired electrophysiological parameter (e.g., resting membrane potential, spontaneous postsynaptic currents, or evoked field potentials).

-

This compound Application: Bath-apply this compound at a known concentration (e.g., 10-100 µM) to the slice.

-

Recording during Application: Continuously record the electrophysiological parameter to observe the effects of muscarinic receptor blockade.

-

Washout: Perfuse the slice with drug-free aCSF to determine if the effects of this compound are reversible.

-

Data Analysis: Analyze the changes in the recorded parameters to determine the influence of muscarinic receptor signaling on neuronal function. For example, if a muscarinic agonist typically causes depolarization, this compound should block this effect.

-

Behavioral Assays: Morris Water Maze

-

Objective: To assess the role of muscarinic cholinergic neurotransmission in spatial learning and memory by systemically administering this compound to rodents.

-

Principle: The Morris water maze is a test of hippocampal-dependent spatial learning. Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal spatial cues.[22]

-

Materials:

-

Circular water tank (1.5-2 m diameter)

-

Escape platform

-

Video tracking system and software

-

This compound hydrobromide

-

Vehicle solution (e.g., saline)

-

-

Procedure:

-

Pre-training/Habituation: Handle the animals for several days prior to the experiment. On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform.

-

Drug Administration: Administer this compound (e.g., 0.5-5 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes before the training session.

-

Acquisition Training: Conduct 4 trials per day for 4-5 consecutive days. In each trial, place the animal in the water at one of four randomly chosen start locations. Allow the animal to search for the hidden platform for a maximum of 60-90 seconds. If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, guide it to the platform and allow it to stay for the same duration.

-

Probe Trial: 24 hours after the last training session, remove the platform from the pool. Administer this compound or vehicle as before. Place the animal in the pool for a single 60-second trial.

-

Data Analysis: The video tracking system will record parameters such as escape latency (time to find the platform), path length, and swimming speed during acquisition. During the probe trial, the key measures are the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location. Impaired performance in the this compound-treated group compared to the vehicle group would suggest that muscarinic receptor signaling is crucial for spatial learning and memory consolidation or retrieval.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways of the five muscarinic acetylcholine receptor subtypes.

Caption: M1, M3, and M5 receptor signaling cascade.

Caption: M2 and M4 receptor signaling cascade.

Caption: In Vivo Microdialysis Experimental Workflow.

Conclusion

This compound serves as a versatile and effective cholinergic probe for investigating the complex roles of muscarinic acetylcholine receptors in the central nervous system. Its ability to competitively antagonize these receptors allows researchers to elucidate the contributions of cholinergic signaling to a wide array of neurological functions and disease states. By employing the detailed experimental protocols and understanding the underlying signaling pathways outlined in this guide, researchers can leverage this compound to advance our knowledge of cholinergic neurobiology and contribute to the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Muscarinic receptor subtypes in the rat prostate gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Muscarinic Acetylcholine Receptor Modulation of Mu (μ) Opioid Receptors in Adult Rat Sphenopalatine Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An electrophysiological study of muscarinic and nicotinic receptors of rat paratracheal ganglion neurons and their inhibition by Z-338 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activation of Muscarinic Receptors Protects against Retinal Neurons Damage and Optic Nerve Degeneration In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Cholinergic Signaling Pathways with Homatropine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholinergic signaling, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), is fundamental to a vast array of physiological processes in both the central and peripheral nervous systems. This signaling occurs through two main classes of receptors: nicotinic and muscarinic. The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors (GPCRs) that regulate critical functions such as smooth muscle contraction, heart rate, glandular secretions, and cognitive processes like learning and memory.[1][2] Given their widespread importance, muscarinic receptors are significant targets for drug discovery and therapeutic intervention.

Investigating the intricate downstream pathways of these receptors requires specific and reliable pharmacological tools. Homatropine, a synthetic tertiary amine alkaloid, serves as a valuable instrument in this endeavor.[3][4] It functions as a competitive antagonist at muscarinic acetylcholine receptors, enabling researchers to probe and characterize the function of these pathways by selectively blocking the effects of ACh and other muscarinic agonists.[3][5][6] This guide provides an in-depth technical overview of the use of this compound as a research tool, detailing its mechanism of action, quantitative pharmacological data, and key experimental protocols for investigating cholinergic signaling.

Mechanism of Action: Competitive Antagonism

This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors (mAChRs).[3][6] As a competitive antagonist, this compound occupies the same orthosteric binding site as the endogenous ligand, acetylcholine, but does not activate the receptor. This binding is reversible and concentration-dependent. By occupying the receptor, this compound prevents ACh or other muscarinic agonists from binding and initiating downstream signal transduction.[3][6] It acts on all five muscarinic receptor subtypes (M1-M5).[5][6] The blockade can be overcome by increasing the concentration of the agonist, a hallmark of competitive antagonism.

Pharmacological Data of this compound

The potency and affinity of this compound have been quantified in various tissues and experimental systems. The pA2 value is a common measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

| Parameter | Tissue/System | Agonist Used | Value | Reference |

| pA2 | Guinea Pig Atria (Force) | Carbachol | 7.21 | [7][8] |

| pA2 | Guinea Pig Atria (Rate) | Carbachol | 7.07 | [7][8] |

| pA2 | Guinea Pig Stomach | Carbachol | 7.13 | [7][8] |

| IC50 | WKY-E Endothelial Receptors | Not Specified | 162.5 nM | [7] |

| IC50 | SHR-E Smooth Muscle Receptors | Not Specified | 170.3 nM | [7] |

Cholinergic Signaling Pathways Blocked by this compound

Muscarinic receptors couple to distinct G-protein families to initiate intracellular signaling cascades. This compound, by blocking the initial receptor activation, inhibits these downstream events.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates numerous downstream targets.

-

M2 and M4 Receptors: These receptors couple to Gαi/o proteins.[1] This coupling leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The βγ subunits of the Gαi/o protein can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in cellular excitability, particularly in cardiac tissue.[1]

Experimental Protocols

This compound is utilized in a variety of in vitro and in vivo experimental paradigms. The following sections detail the methodologies for key assays.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound, like this compound, for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[9]

Objective: To determine the Ki of this compound for muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells or tissues expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [N-methyl-³H]-Scopolamine, [³H]NMS).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[10]

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[10]

-

96-well plates, vacuum filtration manifold, scintillation counter, and scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet membranes. Resuspend the pellet and store at -80°C. On the day of the assay, thaw and resuspend the membrane preparation in the final binding buffer.[10]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known muscarinic antagonist (e.g., 1 µM Atropine).

-

Competitive Binding: Membranes + Radioligand + varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Incubation: Add the components to the wells. Typically, this involves adding membranes, then the competing compound (this compound or buffer), and finally the radioligand. Incubate the plate, often with gentle agitation, for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[10]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.[10]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[10]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Functional Assay: Schild Analysis

Schild analysis is a powerful pharmacological method used to quantify the potency (pA2) of a competitive antagonist and to confirm its mechanism of action.[11][12]

Objective: To determine the pA2 value for this compound and verify its competitive antagonism.

Materials:

-

An isolated tissue preparation or cell culture system that exhibits a measurable response to a muscarinic agonist (e.g., guinea pig ileum contraction, intracellular calcium flux).

-

Muscarinic agonist (e.g., Acetylcholine, Carbachol).

-

This compound.

-

Physiological salt solution (e.g., Krebs-Henseleit solution) or appropriate cell culture medium.

Methodology:

-

Control Curve: Generate a cumulative concentration-response curve for the muscarinic agonist alone. Measure the response at increasing agonist concentrations until a maximal effect is achieved.

-

Antagonist Incubation: Wash the preparation and allow it to equilibrate with a fixed concentration of this compound for a predetermined time.

-

Antagonized Curve: In the continued presence of this compound, generate a second agonist concentration-response curve. The curve should be shifted to the right.

-

Repeat: Repeat steps 2 and 3 with several different fixed concentrations of this compound. At least three concentrations are recommended for a robust analysis.

-

Data Analysis:

-

For each concentration of this compound, calculate the Dose Ratio (DR) . The DR is the ratio of the agonist concentration required to produce a given response (e.g., EC50) in the presence of the antagonist to the agonist concentration required for the same response in its absence.

-

Construct the Schild Plot : Plot log(DR-1) on the y-axis versus the negative log of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

Perform a linear regression on the plotted data.

-

Interpretation: If this compound is a competitive antagonist, the slope of the regression line should not be significantly different from 1. The x-intercept of the line is the pA2 value.[11]

-

Calcium Imaging Assay

This technique allows for the real-time measurement of changes in intracellular calcium concentration, providing a direct functional readout for Gq/11-coupled receptors (M1, M3, M5).[13][14]

Objective: To measure the inhibitory effect of this compound on agonist-induced calcium release.

Materials:

-

Cells expressing the Gq/11-coupled muscarinic receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[15]

-

Muscarinic agonist.

-

This compound.

-

Physiological buffer (e.g., Tyrode's buffer).

-

Fluorescence microscope or plate reader capable of kinetic reads.

Methodology:

-

Cell Plating: Seed cells onto a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate) and allow them to adhere.[16]

-

Dye Loading: Incubate the cells with the acetoxymethyl (AM) ester form of the calcium dye in buffer. The AM group facilitates cell membrane permeability. Intracellular esterases cleave the AM group, trapping the active dye inside the cell.[15]

-

Baseline Measurement: Wash the cells to remove excess dye. Acquire a baseline fluorescence reading before adding any compounds.

-

Inhibition: Add varying concentrations of this compound (or buffer for the control) to the wells and incubate.

-

Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC80 to ensure a robust signal) and immediately begin recording the fluorescence intensity over time.

-

Data Analysis:

-

The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to yield ΔF/F₀.

-

Plot the peak fluorescence response against the concentration of this compound.

-

Fit the data to determine the IC50 of this compound for the inhibition of the calcium response.

-

Electrophysiology Recording

Electrophysiology techniques, such as whole-cell patch clamp, allow for the direct measurement of ion channel activity and membrane potential, providing a highly sensitive readout for receptor function, particularly for Gi/o-coupled receptors (M2, M4) that modulate ion channels.[17][18]

Objective: To measure this compound's ability to block agonist-induced changes in membrane current or potential.

Materials:

-

Cells or neurons expressing the muscarinic receptor of interest (e.g., M2 receptors in atrial cardiomyocytes).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

Muscarinic agonist.

-

This compound.

Methodology:

-

Preparation: Prepare the cell culture or acute tissue slice for recording.

-

Obtain Seal: Using a micromanipulator, guide a glass micropipette filled with intracellular solution to the surface of a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".[17]

-

Whole-Cell Configuration: Apply further suction to rupture the cell membrane under the pipette tip, gaining electrical access to the cell's interior.[17]

-

Baseline Recording: In voltage-clamp mode, record the baseline membrane current. In current-clamp mode, record the baseline membrane potential.

-

Agonist Application: Perfuse the cell with a solution containing the muscarinic agonist. For an M2 receptor, this would typically activate GIRK channels, causing an outward K⁺ current (in voltage-clamp) or hyperpolarization (in current-clamp).

-

Antagonist Application: After washing out the agonist, perfuse the cell with a solution containing this compound for a set period.

-

Challenge: Re-apply the agonist in the presence of this compound. The agonist-induced electrical response should be reduced or abolished.

-

Data Analysis: Quantify the amplitude of the agonist-induced current or the change in membrane potential in the absence and presence of this compound. This allows for the calculation of the percentage of inhibition.

Conclusion

This compound is a well-characterized and indispensable tool for the study of cholinergic pharmacology. Its properties as a competitive muscarinic antagonist allow for the systematic investigation of muscarinic receptor function across a range of applications. From determining the binding properties of new ligands in radioligand assays to quantifying functional antagonism with Schild analysis and observing real-time cellular signaling through calcium imaging and electrophysiology, this compound enables researchers to effectively dissect the complex roles of cholinergic pathways in health and disease. The protocols and data presented in this guide provide a robust framework for drug development professionals and scientists to leverage this compound in their research endeavors.

References

- 1. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Deepening insights into cholinergic agents for intraocular pressure reduction: systems genetics, molecular modeling, and in vivo perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. grokipedia.com [grokipedia.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. pdg.cnb.uam.es [pdg.cnb.uam.es]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. mdpi.com [mdpi.com]

- 15. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 16. biophysics-reports.org [biophysics-reports.org]

- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

In-Depth Technical Guide: Employing Homatropine for the Elucidation of G-Protein Coupled Receptor Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in cellular signaling and making them a primary target for drug discovery. Understanding the kinetics of ligand-receptor interactions is paramount for developing novel therapeutics with desired efficacy and safety profiles. Homatropine (B1218969), a well-characterized competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), a prominent family of GPCRs, serves as an invaluable tool for dissecting the intricacies of GPCR binding kinetics. This technical guide provides a comprehensive overview of the methodologies and data pertinent to the use of this compound in studying GPCR kinetics, with a focus on experimental protocols, data presentation, and the visualization of key processes.

This compound acts by competitively inhibiting the binding of the endogenous agonist, acetylcholine, to muscarinic receptors.[1] This antagonistic action blocks the downstream signaling cascades initiated by these receptors.[1] The five subtypes of muscarinic receptors (M1-M5) are involved in a wide array of physiological functions, and their dysregulation is implicated in various diseases.

Core Concepts in GPCR Kinetics

The interaction between a ligand like this compound and a GPCR is a dynamic process characterized by association and dissociation rates. The key kinetic parameters are:

-

Association rate constant (k_on_): The rate at which the ligand binds to the receptor.

-

Dissociation rate constant (k_off_): The rate at which the ligand unbinds from the receptor.

-

Equilibrium dissociation constant (K_d_): The ratio of k_off_ to k_on_ (K_d_ = k_off_/k_on_), which reflects the affinity of the ligand for the receptor. A lower K_d_ value indicates a higher binding affinity.

These kinetic parameters provide a more nuanced understanding of a drug's action at its target than simple affinity measurements and are crucial for predicting its duration of action and potential for biased signaling.

Experimental Protocols for Studying this compound-GPCR Kinetics

A variety of experimental techniques can be employed to investigate the binding kinetics of this compound at muscarinic receptors. These range from traditional radioligand binding assays to advanced real-time methods like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET).

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for characterizing ligand-receptor interactions. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and a method to separate the bound from the unbound radioligand.

This assay measures the ability of unlabeled this compound to compete with a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to muscarinic receptors. The half-maximal inhibitory concentration (IC50) of this compound is determined and then converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells expressing the desired muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of radiolabeled antagonist (e.g., [³H]-NMS, typically at a concentration close to its K_d_ value).

-

Increasing concentrations of unlabeled this compound.

-

Cell membranes (typically 10-50 µg of protein per well).

-

-

Include control wells for:

-

Total binding: Contains radioligand and membranes, but no this compound.

-

Non-specific binding: Contains radioligand, membranes, and a saturating concentration of a non-radiolabeled, high-affinity antagonist (e.g., 1 µM atropine) to block all specific binding.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + ([L]/K_d_)) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

These assays measure the rate of association and dissociation of a radioligand in the presence of this compound to indirectly determine its kinetic parameters.

Detailed Methodology for Association Rate (k_on_):

-

Assay Setup: Prepare tubes or wells containing cell membranes and a fixed concentration of this compound.

-

Initiation: Initiate the binding reaction by adding a fixed concentration of radioligand (e.g., [³H]-NMS).

-

Time Course: At various time points, terminate the reaction in replicate tubes/wells by rapid filtration.

-

Detection and Analysis: Measure the radioactivity at each time point and plot specific binding versus time. The observed association rate (k_obs_) can be determined by fitting the data to a one-phase association equation. The k_on_ of this compound can then be calculated using established kinetic models.

Detailed Methodology for Dissociation Rate (k_off_):

-

Equilibration: Incubate cell membranes with a radioligand (e.g., [³H]-NMS) until equilibrium is reached.

-

Initiation of Dissociation: Initiate dissociation by adding a saturating concentration of unlabeled this compound to prevent re-binding of the radioligand.

-

Time Course: At various time points, terminate the reaction in replicate tubes/wells by rapid filtration.

-

Detection and Analysis: Measure the remaining bound radioactivity at each time point and plot it against time. The k_off_ can be determined by fitting the data to a one-phase dissociation equation.

Advanced Kinetic Techniques: BRET and FRET

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques for monitoring molecular interactions in real-time in living cells.[2] These methods offer higher temporal resolution compared to radioligand binding assays.

Principle:

-

BRET: Involves the non-radiative transfer of energy from a bioluminescent donor (e.g., NanoLuc luciferase fused to the receptor) to a fluorescent acceptor (e.g., a fluorescently labeled this compound analogue).

-

FRET: Involves the non-radiative transfer of energy from a fluorescent donor (e.g., a fluorescent protein fused to the receptor) to a fluorescent acceptor (e.g., a fluorescently labeled this compound analogue).

The efficiency of energy transfer is dependent on the distance and orientation between the donor and acceptor, allowing for the real-time monitoring of ligand binding and dissociation.

General Experimental Workflow for BRET/FRET Kinetic Assays:

-

Construct Development:

-

Genetically fuse a donor molecule (e.g., NanoLuc for BRET, or a fluorescent protein like mGFP for FRET) to the N- or C-terminus of the muscarinic receptor of interest.

-

Synthesize a fluorescently labeled version of this compound or a close analogue to serve as the acceptor.

-

-

Cell Culture and Transfection:

-

Transfect a suitable cell line (e.g., HEK293) with the donor-tagged receptor construct.

-

-

Assay Setup:

-

Plate the transfected cells in a microplate.

-

For BRET, add the luciferase substrate (e.g., furimazine).

-

-

Kinetic Measurement:

-

Association (k_on_): Add the fluorescently labeled this compound analogue to the cells and measure the BRET or FRET signal over time using a plate reader capable of kinetic reads.

-

Dissociation (k_off_): After reaching equilibrium with the fluorescent ligand, add a high concentration of unlabeled this compound and monitor the decrease in the BRET or FRET signal over time.

-

-

Data Analysis:

-

The kinetic data is fitted to appropriate association and dissociation models to determine the k_on_ and k_off_ values.

-

Quantitative Data for this compound at Muscarinic Receptors

The following tables summarize the available quantitative data for this compound and other relevant muscarinic antagonists. It is important to note that direct kinetic data (k_on_ and k_off_) for this compound is not widely available in the public literature. The affinity values (pA2 and pKi) are more commonly reported.

Table 1: Affinity of this compound and Other Antagonists at Muscarinic Receptor Subtypes

| Antagonist | Receptor Subtype | pA2 Value | pKi Value | Reference |

| This compound | M2 (guinea-pig atria) | 7.21 | - | [3] |

| This compound | M3 (guinea-pig stomach) | 7.13 | - | [3] |

| Atropine | M1 (human) | - | 9.17 | [4] |

| Atropine | M2 (human) | - | - | [4] |

| Atropine | M3 (human) | - | 9.70 | [4] |

| Atropine | M4 (human) | - | 9.29 | [4] |

| Atropine | M5 (human) | - | 8.99 | [4] |

| Atropine | M3 (human colon) | 8.72 | - | [3] |

| Atropine | M3 (human) | 8.03 | - | [5] |

| Pirenzepine | M1 (human) | - | 6.71 | [5] |

| Pirenzepine | M3 (human colon) | 7.23 | - | [3] |

| 4-DAMP | M3 (human colon) | 9.41 | - | [3] |

| AF-DX 116 | M2 (human) | - | 5.32 | [5] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency of Muscarinic Antagonists

| Antagonist | Tissue/Cell Line | Assay | IC50 (nM) | Reference |

| This compound Bromide | WKY-E endothelial cells | Muscarinic receptor inhibition | 162.5 | |

| This compound Bromide | SHR-E smooth muscle cells | Muscarinic receptor inhibition | 170.3 |

Functional Assays: Measuring Downstream Signaling

Functional assays provide a measure of the cellular response to receptor activation or blockade. For an antagonist like this compound, these assays are typically performed by measuring its ability to inhibit the response induced by a muscarinic agonist.

Second Messenger Accumulation Assays

Muscarinic receptors couple to different G-proteins, leading to the production of distinct second messengers.

-

M1, M3, M5 receptors: Couple to G_q/11_, leading to the activation of phospholipase C (PLC) and the production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.

-

M2, M4 receptors: Couple to G_i/o_, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Detailed Methodology for Inositol Phosphate (IP) Accumulation Assay (for M1, M3, M5):

-

Cell Culture and Labeling:

-

Culture cells expressing the target receptor subtype.

-

Label the cells by incubating them with [³H]-myo-inositol overnight to incorporate it into the cellular phosphoinositide pools.

-

-

Assay Setup:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits the breakdown of inositol monophosphates, allowing them to accumulate.

-

Add increasing concentrations of this compound to the cells.

-

Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine), typically at its EC80 concentration.

-

-

Incubation:

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Separation:

-

Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).

-

Separate the accumulated [³H]-inositol phosphates from other cellular components using anion-exchange chromatography.

-

-

Detection and Analysis:

-

Measure the radioactivity of the eluted [³H]-inositol phosphates using a scintillation counter.

-

Plot the inhibition of the agonist-induced IP accumulation against the logarithm of the this compound concentration to determine its IC50.

-

Detailed Methodology for cAMP Accumulation Assay (for M2, M4):

-

Cell Culture:

-

Culture cells expressing the target receptor subtype.

-

-

Assay Setup:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

To measure the inhibition of adenylyl cyclase, first stimulate the enzyme with forskolin.

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of a muscarinic agonist (e.g., carbachol).

-

-

Incubation:

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a BRET-based biosensor.

-

-

Data Analysis:

-

Plot the reversal of the agonist-induced inhibition of cAMP production against the logarithm of the this compound concentration to determine its IC50.

-

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided below to illustrate the key concepts and workflows described in this guide.

Caption: Muscarinic Receptor Signaling Pathways.

Caption: Competition Radioligand Binding Assay Workflow.

Caption: BRET/FRET Kinetic Assay Workflow.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the kinetics of ligand binding to muscarinic GPCRs. By employing a combination of traditional radioligand binding assays and advanced real-time techniques such as BRET and FRET, researchers can gain a detailed understanding of the association and dissociation rates of ligands at these important drug targets. The experimental protocols and data presented in this guide provide a solid foundation for designing and executing robust studies to characterize the kinetic properties of novel muscarinic receptor modulators, ultimately aiding in the development of more effective and safer therapeutics. The continued application of these methodologies will undoubtedly lead to a deeper understanding of the complex and dynamic nature of GPCR signaling.

References

- 1. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]

- 4. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]

- 5. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Homatropine Analogs for Improved Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969), a tropane (B1204802) alkaloid and muscarinic receptor antagonist, possesses a well-established clinical profile. However, its therapeutic applications are often limited by a lack of selectivity for specific muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5), leading to a range of undesirable side effects. This technical guide provides a comprehensive overview of the synthesis of novel this compound analogs with the goal of achieving improved subtype selectivity, thereby enhancing their therapeutic index. We will delve into rational drug design strategies, detailed synthetic methodologies, and robust experimental protocols for evaluating the pharmacological profiles of these novel compounds. The ultimate aim is to furnish researchers with the foundational knowledge required to develop next-generation anticholinergic agents with superior efficacy and safety profiles.

Introduction: The Quest for Muscarinic Receptor Subtype Selectivity

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors that are widely distributed throughout the body and mediate a vast array of physiological functions. While M1, M3, and M5 receptors primarily couple to Gq/11 proteins to stimulate the phospholipase C pathway, M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[1] This differential signaling and tissue distribution provides a compelling rationale for the development of subtype-selective antagonists.

Non-selective muscarinic antagonists, such as atropine (B194438) and this compound, block acetylcholine's effects at multiple receptor subtypes, resulting in a broad spectrum of side effects including dry mouth, blurred vision, tachycardia, and cognitive impairment.[2] For instance, antagonism of M2 receptors in the heart can lead to unwanted cardiovascular effects, while blockade of M3 receptors is desirable for treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).[3][4] Therefore, the synthesis of this compound analogs with high selectivity for a specific muscarinic receptor subtype is a key objective in modern medicinal chemistry.

Strategies to enhance selectivity often involve structure-based drug design, leveraging computational modeling and a deep understanding of the subtle differences in the orthosteric and allosteric binding sites of the mAChR subtypes.[5] Modifications to the tropane scaffold, the ester side chain, and the nitrogen substituent of this compound can profoundly influence its binding affinity and selectivity.

Rational Design and Synthesis of Novel this compound Analogs

The synthesis of novel this compound analogs is centered on the esterification of a tropane-based alcohol with a modified mandelic acid derivative. Key areas for structural modification to improve selectivity include:

-

The Tropic Acid Moiety: Alterations to the phenyl ring and the hydroxyl group of the mandelic acid portion can influence interactions with the receptor binding pocket.

-

The Tropane Core: Modifications to the 8-azabicyclo[3.2.1]octane skeleton can alter the orientation of the molecule within the binding site.

-

The Nitrogen Substituent: The N-methyl group of this compound can be replaced with other alkyl or arylalkyl groups to probe additional binding interactions and modulate pharmacokinetic properties.[6]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel this compound analogs.

Experimental Protocols

Synthesis of a Novel N-Substituted this compound Analog: A Representative Protocol

This protocol describes a general method for the synthesis of an N-substituted this compound analog, starting from tropinone (B130398).

Step 1: N-Demethylation of Tropinone

-

To a solution of tropinone in a suitable solvent (e.g., toluene), add 1-chloroethyl chloroformate at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction and evaporate the solvent under reduced pressure.

-

Dissolve the residue in methanol (B129727) and reflux for 1-2 hours.

-

Remove the solvent in vacuo and purify the resulting nortropinone hydrochloride by recrystallization.

Step 2: N-Alkylation of Nortropinone

-

Dissolve nortropinone hydrochloride in a suitable solvent (e.g., DMF) and add a base (e.g., potassium carbonate).

-

Add the desired alkyl halide (e.g., benzyl (B1604629) bromide) and heat the mixture at 60-80 °C for 4-6 hours.

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the N-substituted nortropinone by column chromatography.

Step 3: Reduction of the N-Substituted Nortropinone

-

Dissolve the N-substituted nortropinone in a suitable solvent (e.g., methanol) and cool to 0 °C.

-

Add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and remove the solvent.

-

Extract the aqueous layer with an organic solvent and purify the resulting N-substituted tropine-3α-ol by column chromatography.

Step 4: Esterification with a Modified Mandelic Acid Derivative

-

A method for the synthesis of this compound hydrobromide involves the esterification of tropine (B42219) with O-formyl mandelic acid chloride, followed by acidic hydrolysis.[7][8]

-

Dissolve the N-substituted tropine-3α-ol and a modified mandelic acid derivative (e.g., O-acetylmandelic acid) in a suitable solvent (e.g., dichloromethane).

-

Add a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP).

-

Stir the reaction at room temperature for 12-24 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield the desired novel this compound analog.

In Vitro Pharmacological Evaluation

3.2.1. Radioligand Binding Assays for Determining Binding Affinity (Ki)

This protocol outlines a competitive radioligand binding assay to determine the affinity of novel this compound analogs for the five human muscarinic receptor subtypes (M1-M5).[5][9][10]

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of the novel this compound analog.

-

Add a fixed concentration of [³H]-NMS to each well.

-

For non-specific binding determination, add 1 µM atropine instead of the test compound.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-